2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one
Overview
Description
2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one is a heterocyclic compound with a unique structure that includes a tetrahydropyran ring substituted with hydroxy, dimethyl, and trichloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one typically involves the reaction of trichloromethyl ketones with suitable nucleophiles under controlled conditions. One common method involves the use of a base-catalyzed cyclization reaction, where the trichloromethyl ketone reacts with a hydroxy compound to form the desired tetrahydropyran ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trichloromethyl group can be reduced to form less chlorinated derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce less chlorinated derivatives.
Scientific Research Applications
2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trichloromethyl group can participate in hydrophobic interactions. These interactions can affect enzyme activity and cellular processes, making the compound useful in various biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-5,5-dimethyl-2-(chloromethyl)tetrahydro-4H-pyran-4-one
- 2-hydroxy-5,5-dimethyl-2-(bromomethyl)tetrahydro-4H-pyran-4-one
- 2-hydroxy-5,5-dimethyl-2-(iodomethyl)tetrahydro-4H-pyran-4-one
Uniqueness
The presence of the trichloromethyl group in 2-hydroxy-5,5-dimethyl-2-(trichloromethyl)tetrahydro-4H-pyran-4-one distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased reactivity and potential for forming multiple types of interactions with biological molecules.
Properties
IUPAC Name |
2-hydroxy-5,5-dimethyl-2-(trichloromethyl)oxan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl3O3/c1-6(2)4-14-7(13,3-5(6)12)8(9,10)11/h13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDCRVAEEUISSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CC1=O)(C(Cl)(Cl)Cl)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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